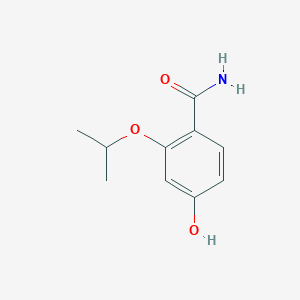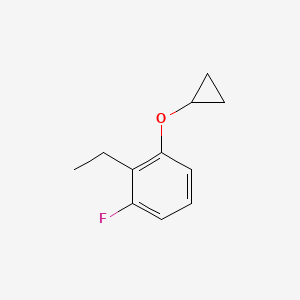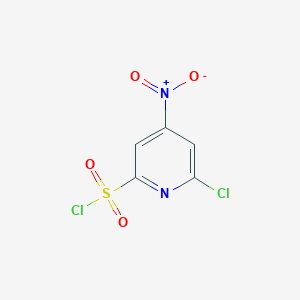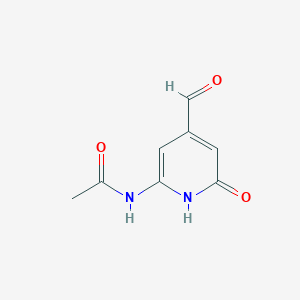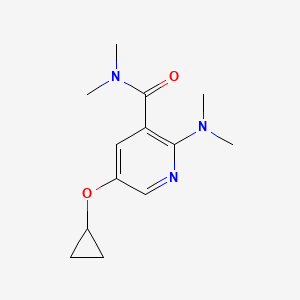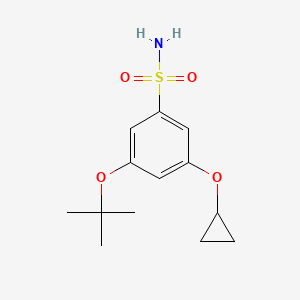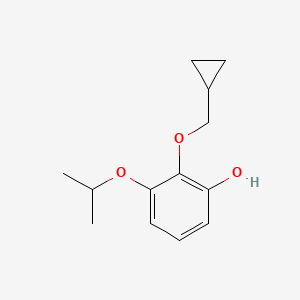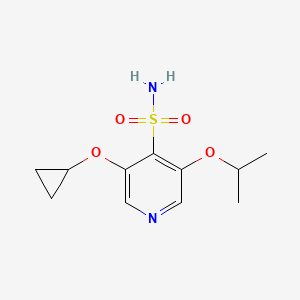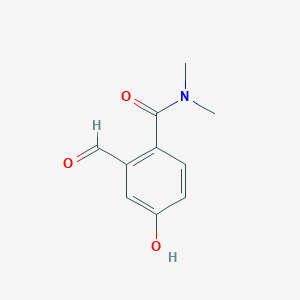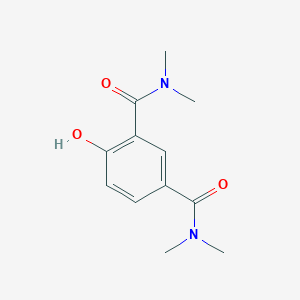
4-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide is an organic compound with the molecular formula C12H16N2O3 It is characterized by the presence of a hydroxy group and four methyl groups attached to an isophthalamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide typically involves the reaction of isophthalic acid derivatives with methylating agents under controlled conditions. One common method involves the use of dimethylamine and formaldehyde in the presence of a catalyst to achieve the desired methylation. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. The final product is typically obtained through a series of purification steps, including distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
4-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-N1,N1-dimethylisophthalamide: Lacks two methyl groups compared to 4-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide.
4-Hydroxy-N1,N3-dimethylisophthalamide: Has a similar structure but with different methylation patterns.
4-Hydroxyisophthalamide: Contains no methyl groups, making it less lipophilic.
Uniqueness
This compound is unique due to its specific methylation pattern, which enhances its chemical stability and lipophilicity. This makes it more suitable for certain applications, such as in drug development and industrial processes, compared to its less methylated counterparts.
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
4-hydroxy-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-13(2)11(16)8-5-6-10(15)9(7-8)12(17)14(3)4/h5-7,15H,1-4H3 |
Clé InChI |
UCTIVDGAFJCNSQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC(=C(C=C1)O)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


